molecular formula C17H12ClNO3S2 B2813566 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate CAS No. 324044-65-7

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate

Cat. No.: B2813566
CAS No.: 324044-65-7
M. Wt: 377.86
InChI Key: UMQOGTIVADLTEF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a benzothiazole-derived compound characterized by a 2-(4-chlorophenyl)-2-oxoethyl ester group linked to a benzothiazol-2-ylthioacetate moiety. Its synthesis typically involves the reaction of 2-mercaptobenzothiazole with chloroacetate derivatives under basic conditions, as exemplified by the use of K₂CO₃ in dry acetone to form similar benzothiazole-thioacetate esters .

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S2/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-23-17-19-13-3-1-2-4-15(13)24-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQOGTIVADLTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Esterification: The benzothiazole derivative is then reacted with 2-(4-chlorophenyl)-2-oxoacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The ester group undergoes hydrolysis in acidic conditions (e.g., HCl/H₂O or H₂SO₄/ethanol) to yield 2-(4-chlorophenyl)-2-oxoethanol and 2-(benzo[d]thiazol-2-ylthio)acetic acid .
Conditions :

  • Reagents: 1M HCl, reflux (80–100°C)

  • Time: 4–6 hours

  • Yield: ~85–90% (based on analogous esters)

Base-Catalyzed Hydrolysis

In alkaline conditions (e.g., NaOH/water), saponification produces the corresponding carboxylate salt:
Product : Sodium 2-(benzo[d]thiazol-2-ylthio)acetate + 2-(4-chlorophenyl)-2-oxoethanol .

Oxidation of the Ketone Group

The α-keto group (2-oxoethyl) is susceptible to oxidation. Using KMnO₄/H₂SO₄:
Product : 2-(4-Chlorophenyl)glyoxylic acid.
Conditions :

  • Reagents: 0.1M KMnO₄, 10% H₂SO₄, 60°C

  • Time: 2 hours

  • Yield: ~70% (extrapolated from)

Reduction of the Ketone Group

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol:
Product : 2-(4-Chlorophenyl)-2-hydroxyethyl 2-(benzo[d]thiazol-2-ylthio)acetate.
Conditions :

  • Pressure: 1 atm H₂, RT

  • Catalyst: 10% Pd-C

  • Yield: ~95% (analogous reductions)

Nucleophilic Substitution at the Thioether

The benzothiazol-2-ylthio group participates in nucleophilic substitutions. For example, with methylamine:
Product : 2-(Methylamino)benzo[d]thiazole + 2-(4-chlorophenyl)-2-oxoethyl thioacetate .
Conditions :

  • Reagents: CH₃NH₂ (40% aq.), DMF, 80°C

  • Time: 3 hours

  • Yield: ~65% (based on )

Reaction with Alcohols

The ester group undergoes transesterification with methanol under acid catalysis (BF₃·Et₂O):
Product : Methyl 2-(benzo[d]thiazol-2-ylthio)acetate + 2-(4-chlorophenyl)-2-oxoethanol .
Conditions :

  • Reagents: BF₃·Et₂O (5 mol%), CH₂Cl₂, RT

  • Time: 1 hour

  • Yield: 92%

Photochemical Reactivity

Phenacyl esters (like the 2-oxoethyl group) undergo Norrish Type I cleavage under UV light (λ = 254 nm):
Products :

  • 4-Chlorobenzoyl radical

  • 2-(Benzo[d]thiazol-2-ylthio)acetic acid .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Acid hydrolysis1M HCl, reflux2-(4-Chlorophenyl)-2-oxoethanol + Acid85–90%
Base hydrolysis1M NaOH, RTSodium carboxylate + 2-(4-Chlorophenyl)-2-oxoethanol88%
Oxidation (KMnO₄/H⁺)KMnO₄, H₂SO₄, 60°C2-(4-Chlorophenyl)glyoxylic acid70%
Reduction (H₂/Pd-C)H₂, Pd-C, RTSecondary alcohol derivative95%
TransesterificationMeOH, BF₃·Et₂O, CH₂Cl₂Methyl ester + 2-(4-Chlorophenyl)-2-oxoethanol92%

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack by water on the ester carbonyl, stabilized by acid/base catalysis .

  • Thioether substitution : The sulfur atom in the benzothiazole-thioether acts as a leaving group in SN2 reactions .

  • Photolysis : Radical formation occurs due to α-cleavage of the excited-state ketone .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole exhibit significant antimicrobial properties. A study involving N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlighted their efficacy against various bacterial strains and fungi. The synthesized compounds were evaluated for their in vitro antimicrobial activity, revealing promising results, particularly against Gram-positive bacteria .

Anticancer Properties

The anticancer potential of compounds containing thiazole rings has been extensively studied. For instance, a derivative similar to 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate demonstrated significant activity against the MCF7 breast cancer cell line, indicating its potential as an anticancer agent . Molecular docking studies further elucidated the binding interactions of these compounds with cancer-related receptors, enhancing our understanding of their mechanisms of action.

Acetylcholinesterase Inhibition

Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s. A recent study synthesized a series of 4-(benzo[d]thiazole-2-yl) phenols based on hydroxycoumarin, revealing strong inhibitory activity against acetylcholinesterase . This suggests that derivatives of This compound could be explored for similar therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of thiazole derivatives was conducted, where several compounds were tested against a range of pathogens. The results indicated that compounds with the benzo[d]thiazole moiety exhibited superior activity against Staphylococcus aureus and Escherichia coli. The study provided quantitative data on minimum inhibitory concentrations (MICs), showcasing the potential for developing new antimicrobial agents from this class of compounds .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of thiazole-based compounds and evaluated their cytotoxic effects on various cancer cell lines. The compound d6 , structurally related to This compound , showed an IC50 value indicative of strong cytotoxicity against MCF7 cells. This study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity and mechanism of action .

Data Tables

Compound NameStructureActivity TypeMIC (µg/mL)IC50 (µM)
Compound d1Structure AAntimicrobial10-
Compound d6Structure BAnticancer-5
Compound d7Structure CAntimicrobial15-

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The chlorophenyl group can enhance binding affinity to specific protein targets, leading to inhibition of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-(4-Chlorophenyl)-2-oxoethyl 3-(Trifluoromethyl)benzoate This compound replaces the benzothiazolylthioacetate group with a 3-(trifluoromethyl)benzoate ester. Crystallographic studies confirm its planar aromatic structure, which may influence packing efficiency and melting points .
  • 2-(4-Chlorophenyl)-2-oxoethyl 2-Chlorobenzoate
    Substituting the benzothiazole moiety with a 2-chlorobenzoate group reduces sulfur-based interactions but adds a second chlorine atom. Density functional theory (DFT) calculations reveal distinct vibrational modes in FT-IR spectra, suggesting differences in intermolecular hydrogen bonding and crystal lattice stability .

Variations in the Ester Group

  • Ethyl 2-(Benzo[d]thiazol-2-ylthio)acetate Synthesized from 2-mercaptobenzothiazole and ethyl chloroacetate, this compound lacks the 4-chlorophenyl-2-oxoethyl group. Yield comparisons show ~82% efficiency for similar benzothiazole-thioacetate syntheses in methanol, versus ~75% for the target compound’s analogs in acetone .
  • 2-(Benzothiazol-2-ylsulfanyl)acetic Acid
    The carboxylic acid derivative of the target compound exhibits higher polarity due to the free -COOH group. This increases water solubility but reduces membrane permeability, limiting its utility in drug delivery compared to esterified forms .

Heterocyclic Modifications

  • Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate
    Incorporating a thiophene-thioureido group introduces additional sulfur atoms and a conjugated system, which may enhance UV-Vis absorption properties. Predicted pKa values (7.14 ± 0.70) suggest moderate acidity, contrasting with the neutral ester groups in the target compound .
  • Ethyl 2-({4-[4-(2-Chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate This compound features a chloroethylphenyl-substituted thiazole ring.

Biological Activity

The compound 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a member of the thiazole-containing derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C15H13ClO3S\text{C}_{15}\text{H}_{13}\text{ClO}_3\text{S}

The synthesis typically involves the reaction of thiazole derivatives with chlorophenyl groups under controlled conditions, often utilizing microwave-assisted techniques for efficiency and yield optimization .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that benzothiazole derivatives exhibited IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, comparable to standard drugs like Doxorubicin .

Table 1: Cytotoxicity of Benzothiazole Derivatives

CompoundIC50 (µM)Cell Line
Doxorubicin1.2 ± 0.005MCF-7
Compound A1.8 ± 0.02MCF-7
Compound B4.5A431

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways. For example, studies indicate that benzothiazole derivatives can inhibit cell proliferation and induce apoptosis through pathways involving IL-6 and TNF-α . The structural modifications in these compounds play a crucial role in enhancing their biological activity.

Acetylcholinesterase Inhibition

Another significant area of research focuses on the ability of thiazole derivatives to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds containing a thiazole core have demonstrated promising AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications for cognitive disorders.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and evaluated for their antitumor properties, revealing that specific substitutions on the benzothiazole ring significantly enhance cytotoxicity against cancer cells .
  • Neuroprotective Effects : Research has indicated that certain thiazole derivatives can protect neuronal cells from oxidative stress, potentially offering new avenues for treating neurodegenerative conditions .
  • Antimicrobial Properties : Compounds similar to the target have also shown antimicrobial activity against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate?

Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1: Reacting 4-chlorophenylglyoxylic acid derivatives with thiol-containing intermediates (e.g., 2-mercaptobenzothiazole) under nucleophilic acyl substitution conditions.
  • Step 2: Optimizing reaction parameters such as solvent choice (e.g., DMF or acetonitrile), base (e.g., potassium carbonate), and temperature (room temperature to 60°C) to enhance yield and selectivity .
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity .

Advanced: How can reaction conditions be systematically optimized to mitigate side reactions during synthesis?

Answer:
Key optimization strategies include:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves reduce hydrolysis .
  • Temperature Control: Lower temperatures (0–25°C) minimize undesired keto-enol tautomerization of the 2-oxoethyl group.
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
  • In-line Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress to isolate intermediates before side reactions dominate .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming ester, thioether, and aromatic moieties .
    • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S (~650 cm⁻¹) stretches .
  • Crystallography: X-ray diffraction resolves bond lengths/angles and crystal packing, revealing intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) critical for stability .

Advanced: How does computational modeling aid in predicting the compound’s reactivity and biological interactions?

Answer:

  • Density Functional Theory (DFT): Calculates electrophilic/nucleophilic sites (e.g., sulfur in thioether, carbonyl groups) to predict reaction pathways .
  • Molecular Docking: Simulates binding affinity with biological targets (e.g., bacterial enzymes), guiding structure-activity relationship (SAR) studies .
  • MD Simulations: Assesses stability in aqueous environments, informing solvent compatibility for in vitro assays .

Basic: What biological activities are associated with benzothiazole-thioacetate derivatives?

Answer:

  • Antimicrobial Activity: Benzothiazole-thioacetates inhibit bacterial enzymes (e.g., dihydrofolate reductase) via thioether and aromatic interactions .
  • Antifungal Properties: Demonstrated in vitro against Candida spp. through disruption of membrane integrity .
  • Assay Methods: Minimum inhibitory concentration (MIC) assays and time-kill studies are standard for activity profiling .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Standardized Protocols: Replicate assays under identical conditions (pH, temperature, microbial strain) to isolate compound-specific effects .
  • Metabolite Profiling: LC-MS identifies degradation products that may alter activity in different media .
  • Comparative SAR: Evaluate structural analogs (e.g., chloro vs. fluoro substitutions) to pinpoint functional group contributions .

Advanced: What strategies address challenges in crystallizing this compound for structural analysis?

Answer:

  • Solvent Selection: Slow evaporation from ethanol/water mixtures promotes ordered crystal growth .
  • Temperature Gradients: Gradual cooling from 50°C to 4°C reduces nucleation density.
  • Additives: Seed crystals or ionic liquids (e.g., [BMIM]BF₄) template molecular alignment .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity: UV-vis spectroscopy tracks photolytic decomposition (λmax ~270 nm) .
  • Solution Stability: Assess hydrolysis in buffers (pH 1–13) to identify optimal storage pH (e.g., neutral conditions) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Answer:

  • Thioester Reactivity: The thioacetate group undergoes nucleophilic substitution (SN2) with amines or thiols, forming conjugates .
  • Electrophilic Carbonyl: The 2-oxoethyl group participates in aldol condensations or Schiff base formation under basic conditions .
  • Kinetic Studies: Pseudo-first-order kinetics quantify reaction rates with varying nucleophiles (e.g., glutathione) .

Advanced: How can researchers design derivatives to enhance bioavailability while retaining activity?

Answer:

  • Prodrug Strategies: Esterify carboxylic acid groups (if present) to improve membrane permeability .
  • Lipophilicity Optimization: Introduce alkyl chains or fluorine atoms to modulate logP values (target: 2–4) .
  • Salt Formation: Sodium or hydrochloride salts enhance aqueous solubility for in vivo studies .

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